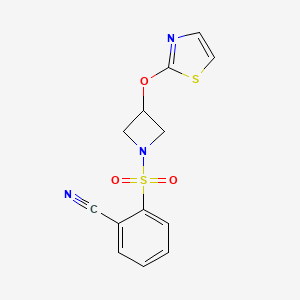

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, also known as OIP-2, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. OIP-2 is a small molecule that has been synthesized in the laboratory and has been studied for its various applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of compounds related to "(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide" have been extensively studied. These compounds, including various carbohydrazones derived from substituted isatins, have been synthesized and characterized through methods like Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography. Theoretical quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to support experimental data and explore the electronic and structural properties of these compounds (Çavuş et al., 2020); (Karrouchi et al., 2021).

Antioxidant Properties

Some studies have focused on evaluating the antioxidant properties of these compounds, utilizing both in vitro methods like the DPPH free-radical scavenging method and theoretical calculations to establish a correlation between structure and antioxidant activity. Such studies suggest that the electronic properties and structural configuration of these compounds contribute to their antioxidant capabilities (Çavuş et al., 2020).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of related compounds. For instance, novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides were synthesized and found to exhibit significant antibacterial and antifungal activities against various strains such as Escherichia coli and Aspergillus niger. Similarly, some derivatives have shown promising antitumor activities, indicating their potential as therapeutic agents (Ugale et al., 2017).

Molecular Docking and Biological Evaluation

Further studies have employed molecular docking techniques to investigate the interaction of these compounds with biological targets, revealing their potential as anti-diabetic and anticancer agents. For example, molecular docking studies have suggested that certain derivatives could inhibit tubulin polymerization, highlighting their potential utility in cancer therapy (Sirisoma et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-oxoindoline-3-carboxylic acid hydrazide with p-tolyl hydrazine and ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazole ring. The resulting compound is then subjected to a Wittig reaction with an appropriate aldehyde to form the final product.", "Starting Materials": [ "2-oxoindoline-3-carboxylic acid hydrazide", "p-tolyl hydrazine", "ethyl acetoacetate", "appropriate aldehyde" ], "Reaction": [ "Step 1: Condensation of 2-oxoindoline-3-carboxylic acid hydrazide with p-tolyl hydrazine and ethyl acetoacetate in ethanol to form the intermediate product.", "Step 2: Cyclization of the intermediate product by heating with acetic anhydride to form the pyrazole ring.", "Step 3: Dehydration of the pyrazole intermediate by heating with phosphorus pentoxide to form the enone intermediate.", "Step 4: Wittig reaction of the enone intermediate with an appropriate aldehyde in the presence of a base to form the final product, (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide." ] } | |

Número CAS |

306304-13-2 |

Nombre del producto |

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide |

Fórmula molecular |

C19H15N5O2 |

Peso molecular |

345.362 |

Nombre IUPAC |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H15N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-10,20,26H,1H3,(H,21,22) |

Clave InChI |

WOJWZZGXMBMUQW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2564344.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)

![[6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B2564356.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-2-yl]acetic acid](/img/structure/B2564360.png)